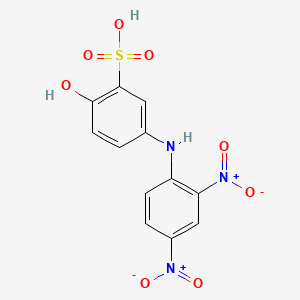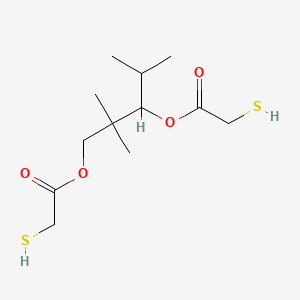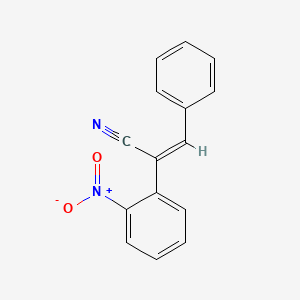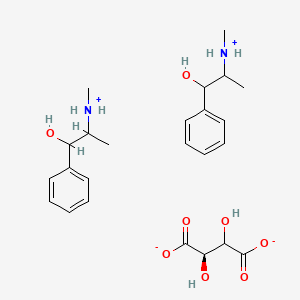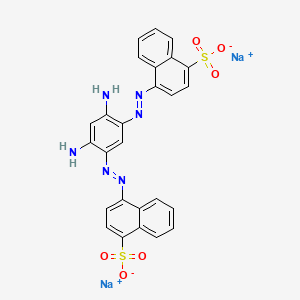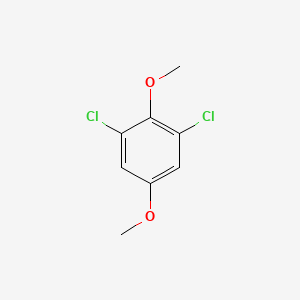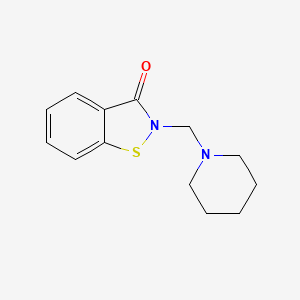
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- is a synthetic compound that belongs to the class of pyrimidinediones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent attachment of the azido sugar moiety. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidinedione core.
Azido sugars:
Catalysts and solvents: Such as acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group may play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Azido sugar derivatives: Compounds with similar sugar moieties but different core structures.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-2,3,4-trideoxy-b-threo-hexopyranosyl)-5-methyl- lies in its specific combination of the pyrimidinedione core and the azido sugar moiety, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
129779-69-7 |
|---|---|
Molekularformel |
C11H15N5O4 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
1-[(2R,4S,6S)-4-azido-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-6-4-16(11(19)13-10(6)18)9-3-7(14-15-12)2-8(5-17)20-9/h4,7-9,17H,2-3,5H2,1H3,(H,13,18,19)/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
JTYZBBGRNSKPFG-XHNCKOQMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H](C[C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(CC(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




